molecular formula C6H10O2S B1165701 angiotensin II (2-7) CAS No. 100291-80-3

angiotensin II (2-7)

Cat. No.: B1165701
CAS No.: 100291-80-3
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Description

Angiotensin II (Ang II) is an octapeptide (Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸) central to the renin-angiotensin system (RAS), regulating blood pressure, fluid balance, and tissue remodeling . Based on structural homology, Ang II (2-7) would theoretically result from N- and C-terminal truncations (Arg²-Pro⁷). However, the provided literature focuses on other fragments, necessitating comparisons with these analogs.

Properties

CAS No.

100291-80-3

Molecular Formula

C6H10O2S

Synonyms

angiotensin II (2-7)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Angiotensin II (2-7) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid protection. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of angiotensin II (2-7) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product undergoes rigorous purification, typically using high-performance liquid chromatography (HPLC), and is lyophilized for stability .

Chemical Reactions Analysis

Enzymatic Pathways of Angiotensin II Metabolism

Ang II (Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸) undergoes enzymatic processing to generate bioactive fragments. Key enzymes and their reactions include:

Enzyme Cleavage Site Product Biological Role References
ACE2 Phe⁸-His⁹ (C-terminal)Ang-(1–7)Vasodilation, anti-fibrotic, cardioprotective , , ,
Aminopeptidase A Asp¹-Arg² (N-terminal)Ang III (2–8)Mediates aldosterone secretion, brain AT₁ activation , ,
Aminopeptidase N Arg²-Val³ (N-terminal)Ang IV (3–8)Cognitive enhancement, renal function modulation ,
Chymase Phe⁸-His⁹ (C-terminal)Ang II (alternative pathway)Tissue-specific Ang II generation (e.g., mast cells) ,

Ang-(1–7)

  • Formation : ACE2 directly cleaves Ang II to Ang-(1–7) (catalytic efficiency 300× higher than for Ang I) .

  • Function :

    • Counters Ang II’s vasoconstrictive effects via Mas receptor activation , .

    • Reduces cardiac fibrosis and inflammation in heart failure models , .

    • Enhances nitric oxide (NO) release, improving endothelial function , .

Ang III (2–8)

  • Formation : N-terminal cleavage of Ang II by aminopeptidase A , .

  • Function :

    • Stimulates aldosterone secretion under acidic conditions (pH 7.0) via enhanced Ca²⁺ signaling .

    • Activates AT₁ receptors in the brain, influencing blood pressure regulation .

Ang IV (3–8)

  • Formation : Further N-terminal processing of Ang III by aminopeptidase N .

  • Function :

    • Binds insulin-regulated aminopeptidase (IRAP), enhancing memory and learning .

    • Modulates renal blood flow and Na⁺ excretion .

Regulatory Mechanisms and Therapeutic Implications

  • ACE2/Ang-(1–7) Axis :

    • ACE2 overexpression attenuates hypertension and atherosclerosis by reducing Ang II levels and increasing Ang-(1–7) , , .

    • Recombinant human ACE2 (rhACE2) lowers plasma Ang II and elevates Ang-(1–7) in clinical trials .

  • Chymase Inhibition :

    • Chymostatin and selective inhibitors (e.g., NK3201) block chymase-mediated Ang II formation, offering therapeutic potential in diabetic nephropathy , .

Analytical Methods for Angiotensin Metabolites

  • HPLC-MS/MS : Quantifies Ang II, Ang-(1–7), and other fragments in tissues and plasma , .

  • MALDI-MS : Maps spatial distribution of Ang II metabolites in renal and cardiac tissues .

  • Fluorescent Substrates : Mca-Ala-Pro-Lys-DNP for ACE2 activity assays , .

Scientific Research Applications

Angiotensin II (2-7) has a wide range of applications in scientific research:

Mechanism of Action

Angiotensin II (2-7) exerts its effects by binding to specific receptors on the surface of target cells. It primarily interacts with the angiotensin type 2 receptor (AT2R), which mediates vasodilation and anti-inflammatory responses. This interaction leads to the activation of signaling pathways that result in the relaxation of vascular smooth muscle cells, thereby reducing blood pressure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Angiotensin II (Full-Length)

  • Receptors : Binds AT₁ and AT₂ receptors with high affinity.
  • Effects :
    • AT₁-mediated: Vasoconstriction, aldosterone release, fibrosis, and inflammation .
    • AT₂-mediated: Anti-proliferative effects, vasodilation (in specific contexts) .
  • Metabolism: Cleaved by ACE2 to Ang (1-7) and by aminopeptidases to Ang III/IV .

Angiotensin III (Ang III, 2-8)

  • Structure : Ang II lacking Asp¹.
  • Receptors : Shares AT₁/AT₂ receptors with Ang II but with reduced stability .
  • Effects : Similar to Ang II (e.g., vasoconstriction) but less potent due to rapid degradation .

Angiotensin IV (Ang IV, 3-8)

  • Structure : Ang II lacking Asp¹ and Arg².
  • Receptors: Binds AT₄ (insulin-regulated aminopeptidase, IRAP) with minimal affinity for AT₁/AT₂ .
  • Effects : Enhances memory, cerebral blood flow, and opposes Ang II-induced fibrosis .

Angiotensin (1-7)

  • Structure : Ang II lacking Phe⁸.
  • Receptors : Primarily binds Mas receptor ; weak affinity for AT₁/AT₂ .
  • Effects: Counteracts Ang II: Vasodilation (via NO/prostacyclin), anti-fibrotic, and anti-inflammatory . ACE2-Ang (1-7)-Mas axis: Protects against cardiovascular and renal damage .

Data Tables

Table 1: Receptor Binding and Functional Profiles of Angiotensin Fragments

Compound Receptors Affinity for AT₁/AT₂ Key Effects
Ang II (1-8) AT₁, AT₂ High Vasoconstriction, fibrosis, inflammation
Ang III (2-8) AT₁, AT₂ Moderate Similar to Ang II (less potent)
Ang IV (3-8) AT₄ Low Cognitive enhancement, vasodilation
Ang (1-7) Mas > AT₁/AT₂ Low Vasodilation, anti-fibrotic, cardioprotective
[Sar¹,Ala⁸]Ang II AT₁/AT₂ Variable Partial agonist/antagonist

Table 2: Enzymatic Pathways and Therapeutic Implications

Enzyme Substrate Product Physiological Role
ACE Ang I Ang II Increases blood pressure, fibrosis
ACE2 Ang II Ang (1-7) Cardioprotective, anti-inflammatory
Aminopeptidase N Ang II Ang III Short-lived vasoconstrictor

Key Research Findings

Ang (1-7) vs. Ang II :

  • Ang (1-7) attenuates Ang II-induced oxidative stress in cardiomyocytes by activating ACE2 and reducing nuclear ROS .
  • In rodent models, Ang (1-7) reverses pulmonary damage (e.g., elastase-induced emphysema) via Mas receptor activation .

Synthetic Analogs :

  • [Sar¹, Ile⁵, Ala⁸]Ang II inhibits uterine contractions induced by Ang II, suggesting tissue-specific modulation .
  • Substitutions at position 1 (e.g., N4-dimethyl-asparagine) enhance receptor binding kinetics but reduce duration of action .

Clinical Relevance :

  • ACE inhibitors and AT₁ blockers (ARBs) upregulate ACE2-Ang (1-7) signaling, offering dual benefits in hypertension and COVID-19-associated organ damage .

Q & A

Q. What experimental models are most appropriate for studying angiotensin II (2-7) bioactivity in cardiovascular research?

Methodological Answer:

  • In vitro models : Use human coronary artery endothelial cells (HCAECs) exposed to angiotensin II (2-7) at concentrations ranging from 0.1–100 nmol/L for 24 hours to assess dose-dependent effects on inflammation or oxidative stress .
  • In vivo models : Hypertensive rodent models (e.g., spontaneously hypertensive rats) are suitable for evaluating angiotensin II (2-7)-mediated vascular remodeling. Ensure proper controls, such as sham-operated animals or angiotensin receptor blockers (e.g., PD 123319 for AT2R or EMD 66684 for AT1R), to isolate receptor-specific effects .
  • Validation : Include qPCR or Western blotting to measure downstream signaling markers (e.g., NADPH oxidase subunits, pro-inflammatory cytokines) .

Q. How can researchers optimize the detection of angiotensin II (2-7) in biological samples?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Prioritize hyphenated techniques for high sensitivity and specificity. Use isotopically labeled angiotensin II (2-7) as an internal standard to correct for matrix effects .
  • Electrochemical Detection : For real-time monitoring, pair electrochemical reactions with mass spectrometry (EC-MS) to track oxidation products and quantify peptide stability under physiological conditions .
  • Sample Preparation : Acidify plasma samples with 0.1% trifluoroacetic acid to inhibit protease activity and prevent peptide degradation .

Advanced Research Questions

Q. How should researchers resolve contradictory findings in angiotensin II (2-7) signaling pathways across different tissues?

Methodological Answer:

  • Tissue-Specific Receptor Profiling : Perform competitive binding assays using selective antagonists (e.g., PD 123319 for AT2R, EMD 66684 for AT1R) to quantify receptor density and affinity in target tissues .
  • Cross-Validation with Genetic Models : Use CRISPR/Cas9-generated AT1R/AT2R knockout cell lines to isolate receptor-specific contributions to observed phenotypes .
  • Pathway Inhibition Studies : Apply pharmacological inhibitors (e.g., losartan for AT1R, wortmannin for PI3K) to dissect signaling cross-talk in pathways like MAPK/ERK or NF-κB .

Q. What experimental design considerations are critical for studying angiotensin II (2-7) in metabolic dysfunction?

Methodological Answer:

  • Integrated Omics Approaches : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map angiotensin II (2-7)-induced changes in glucose uptake or lipid metabolism in adipocytes .
  • Temporal Dynamics : Use time-course experiments (e.g., 0–48 hours post-treatment) to capture acute vs. chronic effects on insulin signaling pathways .
  • Confounding Variables : Control for age, sex, and baseline metabolic status in animal models. For human studies, stratify participants by comorbidities (e.g., diabetes, obesity) .

Q. How can researchers address variability in angiotensin II (2-7) receptor expression across experimental conditions?

Methodological Answer:

  • Surface Biotinylation Assays : Quantify receptor internalization rates in response to angiotensin II (2-7) using biotinylation followed by streptavidin pull-down and Western blotting (e.g., Figure 6 in hOAT3 studies) .
  • Flow Cytometry : Tag receptors with fluorescent antibodies (e.g., anti-AT1R/AT2R) to measure membrane localization changes in live cells .
  • Data Normalization : Express receptor levels relative to housekeeping proteins (e.g., β-actin) and report fold-changes instead of absolute values to improve cross-study comparability .

Q. What strategies are recommended for validating angiotensin II (2-7) interactions with non-canonical receptors?

Methodological Answer:

  • Radioligand Displacement Assays : Use [³H]-labeled angiotensin II (2-7) to screen for binding to orphan GPCRs or Mas-related receptors .
  • Functional Assays : Measure second messengers (e.g., cAMP, calcium flux) in HEK293 cells transfected with candidate receptors to confirm activation/inhibition .
  • Structural Modeling : Perform molecular docking simulations using angiotensin II (2-7) and receptor crystal structures (e.g., AT1R PDB: 4YAY) to predict interaction hotspots .

Methodological Best Practices

  • Data Reprodubility : Adhere to the Beilstein Journal’s guidelines for experimental reporting, including detailed protocols in supplementary materials and validation of known compounds via cited literature .
  • Ethical Compliance : For human studies, ensure IRB approval and document participant selection criteria, including exclusion of confounding comorbidities .
  • Statistical Rigor : Use sensitivity analyses to address clinical heterogeneity in human trials and report effect sizes with 95% confidence intervals .

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